Cas no 32752-29-7 (5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)

5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- structure
32752-29-7 structure
Nome del prodotto:5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
Numero CAS:32752-29-7
MF:C22H30O7
MW:406.469407558441
MDL:MFCD00056375
CID:309206
PubChem ID:499953

5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
    • Phorbol 13-acetate
    • 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4...
    • 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymet
    • PHORBOL 13-MONOACETATE
    • phorbol-13-acetate
    • 4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-E]azulen-9a-yl acetate
    • Phorbol-13-acetat
    • phorbol-13acetate
    • [(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
    • J-018863
    • PD006263
    • LMPR0104330003
    • 32752-29-7
    • 13-Acetylphorbol
    • DTXSID90954407
    • 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
    • [trihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] acetate
    • DB04376
    • NS00070880
    • Phorbol 12-Monoacetate
    • CHEMBL1235429
    • (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate
    • 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-4a-alpha,7b-alpha,9-beta,9a-alpha-tetrahydroxy-3-hydroxymethyl-1,1,6,8-alpha-tetramethyl-, 9a-acetate
    • AKOS025287641
    • Q27095178
    • 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
    • CHEBI:45127
    • Phorbol-13-acetic acid
    • (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa(3,4)benzo(1,2-e)azulen-9a-yl acetate
    • ((1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo(8.5.0.02,6.011,13)pentadeca-3,8-dienyl) acetate
    • Phorbol 13-acetic acid
    • 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1a.alpha.,1b.beta.,4a.beta.,7a.alpha.,7b.alpha.,8.alpha.,9.beta.,9a.alpha.)]-
    • Phorbol 13-monoacetic acid
    • MDL: MFCD00056375
    • Inchi: InChI=1S/C22H30O7/c1-10-6-15-20(27,17(10)25)8-13(9-23)7-14-16-19(4,5)22(16,29-12(3)24)18(26)11(2)21(14,15)28/h6-7,11,14-16,18,23,26-28H,8-9H2,1-5H3
    • Chiave InChI: SDSVJYOOAPRSDA-UHFFFAOYSA-N
    • Sorrisi: OCC1CC2(C(C(=CC2C2(O)C(C3C(C)(C)C3(OC(=O)C)C(C2C)O)C=1)C)=O)O

Proprietà calcolate

  • Massa esatta: 406.199153g/mol
  • Carica superficiale: 0
  • XLogP3: -0.3
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 406.199153g/mol
  • Massa monoisotopica: 406.199153g/mol
  • Superficie polare topologica: 124Ų
  • Conta atomi pesanti: 29
  • Complessità: 857
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: 3

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.4±0.1 g/cm3
  • Punto di ebollizione: 582.4±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 200.2±23.6 °C
  • PSA: 124.29000
  • LogP: 0.50090
  • Solubilità: Non disponibile
  • Pressione di vapore: 0.0±3.7 mmHg at 25°C

5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Informazioni sulla sicurezza

5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Cooke Chemical
LN1691454-5mg
PHORBOL13-ACETATE
32752-29-7 HPLC≥95%
5mg
RMB 3440.00 2025-02-20
TargetMol Chemicals
TN4768-1 mL * 10 mM (in DMSO)
Phorbol 13-acetate
32752-29-7 98%
1 mL * 10 mM (in DMSO)
¥ 3660 2023-09-15
TargetMol Chemicals
TN4768-1 ml * 10 mm
Phorbol 13-acetate
32752-29-7
1 ml * 10 mm
¥ 3660 2024-07-19
TargetMol Chemicals
TN4768-5 mg
Phorbol 13-acetate
32752-29-7 98%
5mg
¥ 3,560 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4768-1 mg
Phorbol 13-acetate
32752-29-7
1mg
¥2595.00 2022-04-26
TargetMol Chemicals
TN4768-5mg
Phorbol 13-acetate
32752-29-7
5mg
¥ 3560 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P58980-5 mg
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
32752-29-7
5mg
¥5120.0 2021-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-507134-1 mg
Phorbol 13-acetate,
32752-29-7
1mg
¥3,384.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-507134-1mg
Phorbol 13-acetate,
32752-29-7
1mg
¥3384.00 2023-09-05
A2B Chem LLC
AF57465-5mg
PHORBOL 13-ACETATE
32752-29-7
5mg
$635.00 2024-04-20

5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Metodo di produzione

5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Letteratura correlata

Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.